molecular formula C8H9AsN2Na2O8 B14163165 Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1) CAS No. 51202-32-5

Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1)

Cat. No.: B14163165
CAS No.: 51202-32-5
M. Wt: 382.07 g/mol
InChI Key: QJQKPQISRLUNHD-UHFFFAOYSA-L
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Description

Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate (2/1/1) is a complex chemical compound that combines sodium hydrogen methylarsonate and 2-methyl-4,6-dinitrophenolate in a specific ratio. This compound is known for its unique properties and applications in various fields, including agriculture and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple steps. The preparation of 2-methyl-4,6-dinitrophenolate typically starts with the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid. The resulting 2-methyl-4,6-dinitrophenol is then neutralized with sodium hydroxide to form the sodium salt.

For sodium hydrogen methylarsonate, methylarsonic acid is neutralized with sodium hydroxide. The two components are then combined in a specific ratio to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of industrial reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2-methyl-4,6-diaminophenol derivatives.

Scientific Research Applications

Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate involves multiple pathways:

Comparison with Similar Compounds

Sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate can be compared with other similar compounds such as:

The uniqueness of sodium hydrogen methylarsonate 2-methyl-4,6-dinitrophenolate lies in its combined properties, making it effective in multiple applications.

Properties

CAS No.

51202-32-5

Molecular Formula

C8H9AsN2Na2O8

Molecular Weight

382.07 g/mol

IUPAC Name

disodium;hydroxy(methyl)arsinate;2-methyl-4,6-dinitrophenolate

InChI

InChI=1S/C7H6N2O5.CH5AsO3.2Na/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;1-2(3,4)5;;/h2-3,10H,1H3;1H3,(H2,3,4,5);;/q;;2*+1/p-2

InChI Key

QJQKPQISRLUNHD-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].C[As](=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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